molecular formula C10H10N4O B13573838 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol

5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol

Cat. No.: B13573838
M. Wt: 202.21 g/mol
InChI Key: XNAFXHSABKOPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol It is characterized by the presence of a pyrimidine ring and a pyridine ring, connected via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol typically involves the reaction of pyrimidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels–Alder reaction between a key intermediate and a pyridine derivative, followed by further reactions to introduce the aminomethyl group . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.

Scientific Research Applications

5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol is unique due to its specific combination of a pyrimidine ring and a pyridine ring connected via an aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-[(pyrimidin-5-ylamino)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C10H10N4O/c15-10-2-1-8(4-14-10)3-13-9-5-11-7-12-6-9/h1-2,4-7,13H,3H2,(H,14,15)

InChI Key

XNAFXHSABKOPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CNC2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.